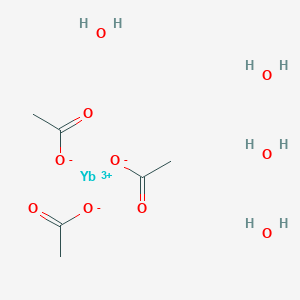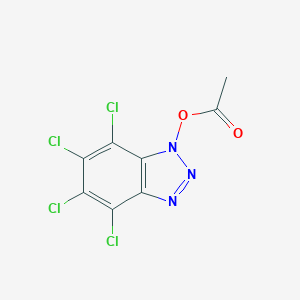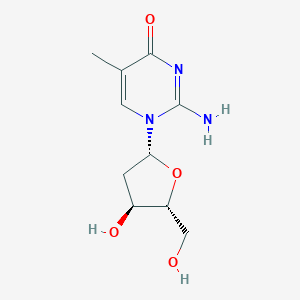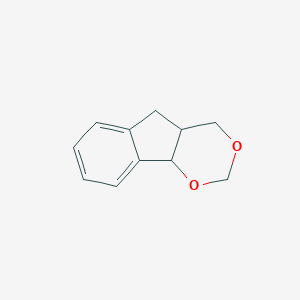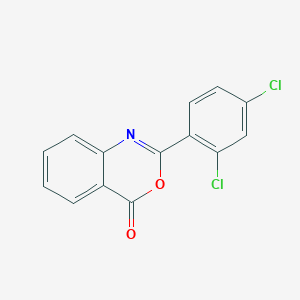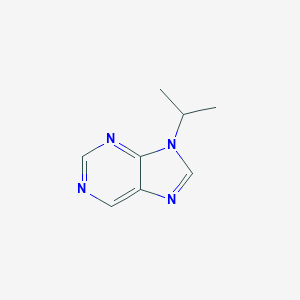
9-isopropyl-9H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-isopropyl-9H-purine, also known as caffeine, is a naturally occurring stimulant found in coffee, tea, and other beverages. It is widely consumed by people around the world for its ability to increase alertness and improve cognitive function. In addition to its use as a dietary supplement, caffeine has been the subject of numerous scientific studies due to its potential therapeutic applications.
Mécanisme D'action
Caffeine works by blocking the action of adenosine, a neurotransmitter that is responsible for promoting sleep and suppressing arousal. By blocking adenosine receptors, 9-isopropyl-9H-purine increases the activity of other neurotransmitters, such as dopamine and norepinephrine, which are responsible for promoting alertness and arousal.
Effets Biochimiques Et Physiologiques
Caffeine has a variety of biochemical and physiological effects on the body. It increases heart rate and blood pressure, stimulates the central nervous system, and increases the production of adrenaline. It also increases the production of stomach acid, which can lead to gastrointestinal problems in some people.
Avantages Et Limitations Des Expériences En Laboratoire
Caffeine has several advantages and limitations for use in lab experiments. Its availability and low cost make it an attractive option for researchers. However, its effects can vary widely depending on the dose and the individual, which can make it difficult to control for in experiments.
Orientations Futures
There are many potential future directions for research on 9-isopropyl-9H-purine. One area of interest is its potential to treat neurodegenerative diseases such as Parkinson's and Alzheimer's. Another area of interest is its effects on athletic performance, particularly in endurance sports. Additionally, researchers are exploring the potential for 9-isopropyl-9H-purine to be used as a treatment for depression and other mental health conditions.
In conclusion, 9-isopropyl-9H-purine is a widely consumed stimulant that has been the subject of numerous scientific studies. Its ability to increase alertness and improve cognitive function has led to its use as a dietary supplement, while its potential therapeutic applications have made it the subject of ongoing research. While 9-isopropyl-9H-purine has several advantages for use in lab experiments, its effects can be difficult to control for, and further research is needed to fully understand its potential benefits and limitations.
Méthodes De Synthèse
Caffeine can be synthesized from xanthine, a purine base that is found in many foods. The process involves several steps, including methylation, acetylation, and oxidation. The resulting compound is a white, crystalline powder that is highly soluble in water.
Applications De Recherche Scientifique
Caffeine has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have a variety of effects on the body, including increasing alertness, improving cognitive function, and reducing fatigue. It has also been studied for its potential to treat conditions such as Parkinson's disease, Alzheimer's disease, and depression.
Propriétés
Numéro CAS |
18203-85-5 |
|---|---|
Nom du produit |
9-isopropyl-9H-purine |
Formule moléculaire |
C8H10N4 |
Poids moléculaire |
162.19 g/mol |
Nom IUPAC |
9-propan-2-ylpurine |
InChI |
InChI=1S/C8H10N4/c1-6(2)12-5-11-7-3-9-4-10-8(7)12/h3-6H,1-2H3 |
Clé InChI |
YMGNDFRKGAGTPY-UHFFFAOYSA-N |
SMILES |
CC(C)N1C=NC2=CN=CN=C21 |
SMILES canonique |
CC(C)N1C=NC2=CN=CN=C21 |
Synonymes |
9H-Purine,9-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[6-(4-Pyrimidin-2-onyl)thymine]](/img/structure/B99929.png)
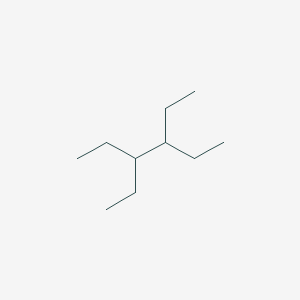
![Methyl 5-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B99931.png)
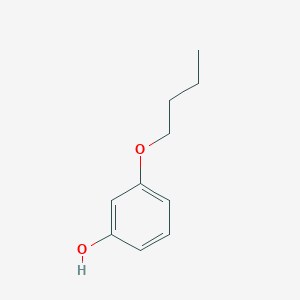
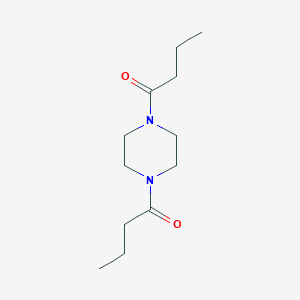
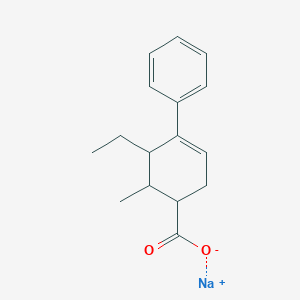
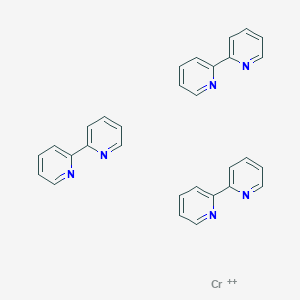
![3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione](/img/structure/B99938.png)
